d-Cysteine methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHPZGUONZRGO-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CS)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation
Synthesis of D-Cysteine (B559563) Methyl Ester
General Synthetic Pathways
The most direct method for the synthesis of D-Cysteine methyl ester is through the esterification of D-cysteine. vulcanchem.com This is typically achieved by reacting D-cysteine with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride, to form this compound hydrochloride. vulcanchem.comchemicalbook.com This common laboratory procedure is a form of Fischer esterification. lsu.edu The resulting hydrochloride salt is a stable, crystalline solid. chemicalbook.com
Another general approach involves the derivatization of other amino acids. For instance, serine can be converted to cysteine through a biomimetic synthesis pathway, which could then be esterified. chemrxiv.org This involves the transformation of serine to dehydroalanine, which subsequently reacts with a sulfur source like hydrogen sulfide (B99878) to yield cysteine derivatives. researchgate.net
Esterification and Protective Group Strategies
Due to the reactive nature of the thiol (sulfhydryl) and amino groups of cysteine, protective group strategies are crucial during esterification to prevent unwanted side reactions.
Amino Group Protection: The amino group is commonly protected with groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). google.commonash.edu For example, N-Cbz-D-cysteine can be esterified to its methyl ester. google.com The Fmoc (9-fluorenylmethoxycarbonyl) group is also widely used, particularly in solid-phase peptide synthesis (SPPS), due to its base lability. rsc.orgpsu.edu
Thiol Group Protection: The thiol group is highly nucleophilic and susceptible to oxidation, necessitating protection. A variety of protecting groups are available. The trityl (Trt) group is a common choice as it is stable under many reaction conditions but can be removed with acid. rsc.org Other protecting groups include acetamidomethyl (Acm) and S-phenylacetamidomethyl (Phacm). rsc.orgpsu.edu The Phacm group is notable as it can be removed enzymatically, offering orthogonality to many other protecting groups. psu.edu
The esterification of a fully protected D-cysteine derivative, for example, N-acetyl-S-trityl-D-cysteine, can be achieved using reagents like thionyl chloride in methanol. rsc.org Subsequent deprotection of the thiol and/or amino group yields the desired this compound or its derivatives.
Chiral Synthesis of this compound and its Analogues
Derivations from Chiral Pool Precursors (e.g., D-Threonine)
A common strategy for the synthesis of chiral molecules is to start from a readily available chiral precursor, a concept known as chiral pool synthesis. D-Threonine is a frequently used starting material for the synthesis of β-methyl-D-cysteine, an analogue of D-cysteine. lsu.edu
The synthesis often proceeds through the following key steps: lsu.edu
Protection of the carboxylic acid of D-threonine as a methyl or allyl ester. lsu.edu
Protection of the amino group, for instance with a trityl (Trt) or nosyl (Ns) group. lsu.edu
Formation of an aziridine (B145994) ring through intramolecular nucleophilic attack of the nitrogen on the β-carbon, which is activated as a mesylate. lsu.edu
Ring-opening of the aziridine with a thiol nucleophile, such as benzyl (B1604629) thiol, to introduce the sulfur atom and establish the cysteine backbone. lsu.edu
This approach allows for the stereospecific synthesis of D-cysteine analogues with defined chirality. lsu.edu
| Starting Material | Key Intermediate | Product Analogue | Reference |
| D-Threonine | Aziridine derivative | β-Methyl-D-cysteine | lsu.edu |
| L-Threonine | Aziridine derivative | β-Methyl-L-cysteine | lsu.edu |
Diastereoselective Approaches in Synthesis
Diastereoselective methods are employed to control the formation of new stereocenters in relation to existing ones. In the context of cysteine synthesis, this is particularly relevant for creating α- or β-substituted analogues.
One approach involves the alkylation of cyclic chiral cysteine equivalents. doi.org For example, thiazolidines derived from cysteine can be used as chiral templates. The enolate formed from such a cyclic intermediate can react with electrophiles in a diastereoselective manner. doi.orgbath.ac.uk
Another powerful method is the use of transition metal catalysis. For example, a stereodivergent synthesis of α-quaternary serine and cysteine derivatives has been developed using a synergistic dual Cu/Ir-catalyzed asymmetric allylation of 2-thiazoline-4-carboxylates. acs.orgresearchgate.net This method allows for the synthesis of all four possible stereoisomers from the same starting materials by choosing the appropriate combination of chiral catalysts. acs.orgresearchgate.net
Furthermore, one-pot diastereoselective syntheses of tricyclic systems containing a thiazolidine (B150603) ring have been achieved by reacting L-cysteine or D-penicillamine with succindialdehyde. scielo.br Similarly, spirooxindolepyrrolothiazoles can be synthesized diastereoselectively through a four-component reaction involving L-cysteine, an aldehyde, and an olefinic oxindole. nih.gov
Orthogonal Protecting Group Strategies in Synthesis
Orthogonal protecting groups are essential for the synthesis of complex molecules like peptides containing multiple cysteine residues, where selective deprotection is required. ucl.ac.uk An orthogonal set of protecting groups allows for the removal of one group without affecting the others. ucl.ac.uk
In the context of this compound and its use in peptide synthesis, a variety of thiol protecting groups with different deprotection conditions are employed. rsc.org
| Protecting Group | Deprotection Condition | Orthogonal To | Reference |
| Trityl (Trt) | Mild acid (e.g., TFA) | Fmoc (base-labile), Acm (metal-mediated) | psu.edusigmaaldrich.com |
| Acetamidomethyl (Acm) | Mercury(II) or Silver(I) salts, Iodine | Trt (acid-labile), Fmoc (base-labile) | rsc.orgsigmaaldrich.com |
| Phenylacetamidomethyl (Phacm) | Penicillin amidohydrolase (enzymatic) | Trt (acid-labile), Fm (base-labile), Acm (metal-mediated) | psu.edu |
| 9-fluorenylmethyl (Fm) | Base (e.g., piperidine) | Trt (acid-labile), Acm (metal-mediated) | psu.edu |
| tert-Butyl (tBu) | Strong acid, metal salts | Fmoc (base-labile) | sigmaaldrich.com |
The use of these orthogonal groups allows for the regioselective formation of disulfide bonds in peptides. For instance, a peptide with two cysteine residues protected with Trt and Acm respectively can be selectively deprotected at the Trt-protected cysteine with acid, followed by oxidation to form the first disulfide bond. The Acm group can then be removed under different conditions to form a second disulfide bond. rsc.org The Phacm group offers an additional layer of orthogonality due to its enzymatic cleavage under neutral pH. psu.edu
Protection of Thiol Functionality (e.g., Trityl)
The high nucleophilicity of the thiol group in cysteine makes its protection a critical step in many synthetic sequences to prevent side reactions like oxidation to disulfides or alkylation. rsc.org The trityl (Trt) group is a widely used acid-labile protecting group for the thiol functionality of cysteine. rsc.orgresearchgate.net
The synthesis of S-trityl-D-cysteine methyl ester can be achieved by reacting this compound hydrochloride with trityl alcohol in a suitable solvent like toluene (B28343) at reflux. thieme-connect.com Another approach involves the reaction of cysteine with triphenylmethanol (B194598) in the presence of trifluoroacetic acid. uoa.gr This method is efficient, providing the S-trityl protected cysteine in high yield. uoa.gr The S-trityl group can be removed under acidic conditions, often with trifluoroacetic acid (TFA) in the presence of a scavenger like triethylsilane (Et3SiH) to capture the liberated trityl cation. uoa.grrsc.org
A general procedure for the synthesis of S-trityl-L-cysteine methyl ester hydrochloride involves obtaining it as a white solid in a quantitative yield. mdpi.com This compound can then be used in further reactions, such as reductive alkylation. mdpi.com
Protection of Amino Functionality
Protecting the amino group of this compound is essential for preventing its reaction in subsequent synthetic steps, such as peptide coupling. A common protecting group for the amino functionality is the tert-butoxycarbonyl (Boc) group. N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is a commercially available reagent used in peptide synthesis. sigmaaldrich.comchemicalbook.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. In the case of cysteine methyl ester, using Boc₂O with a catalyst like 4-(dimethylamino)pyridine (DMAP) can lead to the formation of N-Boc, N,S-Boc₂, and even N,N,S-Boc₃ derivatives. rsc.org
Another important protecting group for the amino function is the benzyloxycarbonyl (Cbz or Z) group. N-Cbz-S-phenyl-L-cysteine methyl ester, for instance, can be prepared from N,N'-bis-benzyloxycarbonyl cystine dimethyl ester. google.com
Synthesis of this compound Derivatives
The versatile functional groups of this compound allow for the synthesis of a wide array of derivatives with tailored properties and applications.
S-Substituted Cysteine Methyl Esters (e.g., S-aryl, S-acyl)
S-Aryl Cysteine Methyl Esters: The synthesis of S-aryl cysteine derivatives can be accomplished through several routes. One method involves the reaction of an N-protected serine derivative, where the hydroxyl group is converted into a good leaving group, with a thiol. google.com A more direct approach is the copper-catalyzed reaction of an N,N'-bis-protected cystine dimethyl ester with an aryl halide. For example, N-CBZ S-phenyl-L-cysteine methyl ester can be prepared by reacting N,N′-bis-benzyloxycarbonyl cystine dimethyl ester with bromobenzene (B47551) in the presence of copper powder. google.com This methodology can be extended to synthesize various S-aryl derivatives, including those with pyridyl and naphthalenyl moieties, by using the corresponding bromo-aromatic compounds. google.com
S-Acyl Cysteine Methyl Esters: S-acylation of cysteine derivatives can be achieved under specific conditions. The reaction of L-cysteine with N-(acyl)-1H-benzotriazoles in a mixture of acetonitrile (B52724) and water, in the absence of a base, leads to the exclusive formation of S-acyl-L-cysteines. researchgate.net This selectivity is crucial to avoid the thermodynamically more stable N-acyl product that forms in the presence of a base via an S-to-N acyl transfer. researchgate.net N,S-Diacetylcysteine methyl ester is a derivative that has enhanced cell membrane permeability and can deliver cysteine intracellularly. medchemexpress.com
N-Substituted Cysteine Methyl Esters (e.g., N-acetyl)
N-Acetyl-D-cysteine Methyl Ester: N-acetylation is a common modification of amino acids. N-acetyl-L-cysteine methyl ester can be synthesized by treating N-acetyl-L-cysteine with a methylating agent like diazomethane (B1218177) or by Fischer esterification using methanol and an acid catalyst such as sulfuric acid. google.comgoogle.comprepchem.com The synthesis can also start from S-trityl-cysteine, which is first converted to its methyl ester, followed by acetylation of the amino group, and finally deprotection of the thiol group. rsc.org N-acylation of cysteine can also be achieved using acyl-CoA synthetase in an enzymatic approach. nih.gov
Aziridine-Mediated Synthesis of Modified Cysteine Esters
Aziridines, three-membered nitrogen-containing heterocycles, serve as valuable precursors for the synthesis of modified amino acids. nih.gov The ring-opening of activated aziridines by the thiol group of a cysteine derivative provides a route to lanthionine (B1674491) and other β-substituted cysteine analogs. semanticscholar.orgrsc.org This reaction can be catalyzed by molecular sieves and promoted by microwave irradiation, offering a chemoselective and mild procedure. semanticscholar.org The regioselective opening of the aziridine ring is a key feature of this synthetic strategy. rsc.org The use of 2H-azirine-2-carboxamides has also been explored as bifunctional linkers for cysteine residues, reacting with the thiol group under mild, catalyst-free conditions. acs.org
Applications in Solid-Phase Organic Synthesis
This compound and its protected derivatives are valuable building blocks in solid-phase peptide synthesis (SPPS). thieme-connect.com A key strategy involves anchoring the cysteine derivative to a solid support via its side-chain thiol group. nih.govresearchgate.net Trityl-based resins, such as 2-chlorotrityl chloride (2-ClTrt-Cl) resin, are commonly used for this purpose. nih.govacs.org
The synthesis begins by attaching an Fmoc-protected cysteine ester (e.g., Fmoc-Cys-OMe) to the trityl resin. nih.gov The peptide chain is then elongated using standard Fmoc-based SPPS protocols. A significant advantage of this side-chain anchoring approach is the minimization of epimerization at the C-terminal cysteine residue, a common side reaction in SPPS. nih.govresearchgate.net The final peptide, containing a C-terminal cysteine ester, is cleaved from the resin under mild acidic conditions, typically using a solution containing trifluoroacetic acid (TFA). nih.govacs.org This method has been successfully applied to the synthesis of bioactive peptides like the mating pheromone a-factor (B1252094) and its analogs. acs.org
Interactive Data Tables
Below are interactive tables summarizing the key protecting groups and synthetic derivatives discussed in this article.
Cysteine Side-Chain Anchoring Techniques
A robust strategy to mitigate issues such as low yields, racemization, and the formation of undesirable byproducts during solid-phase peptide synthesis (SPPS) is the anchoring of the cysteine residue through its side-chain thiol group. nih.govresearchgate.net This approach circumvents direct activation of the cysteine's carboxylic acid, a step often associated with loss of stereochemical integrity. nih.gov
One prominent method involves the attachment of an N-terminally protected this compound, such as Fmoc-d-Cys-OCH3, to a trityl-based resin like 2-chlorotrityl chloride (2-ClTrt-Cl) or trityl chloride (Trt-Cl) resin. researchgate.netacs.org The linkage occurs via the sulfur atom of the cysteine side chain, forming a thioether bond. researchgate.net This trityl side-chain anchoring is advantageous because the resulting thioether linkage is acid-labile, allowing for cleavage of the completed peptide from the resin under acidic conditions, often using a trifluoroacetic acid (TFA) cocktail containing scavengers. nih.gov
Another side-chain anchoring technique utilizes a xanthenyl (XAL) linker. nih.gov In this method, an Fmoc-protected cysteine, with its carboxyl group protected as a tert-butyl (tBu) ester, is converted to an S-xanthenyl preformed handle derivative. This derivative is then attached to an amino-functionalized support. nih.gov This strategy has been shown to prevent racemization and the formation of 3-(1-piperidinyl)alanine byproducts during Fmoc-based SPPS. nih.gov The final peptide can be cleaved from the support with high concentrations of TFA (80-90%) to yield the fully deprotected peptide. nih.gov
The choice of protecting groups for the cysteine side chain is critical in these anchoring strategies. Commonly used protecting groups include trityl (Trt), 4-methoxytrityl (Mmt), and diphenylmethyl (Dpm), each with different acid lability, allowing for orthogonal protection schemes. csic.es
Table 1: Comparison of Cysteine Side-Chain Anchoring Resins
| Resin/Linker | Cysteine Derivative | Key Features | Cleavage Condition | Reference |
| Trityl Chloride (Trt-Cl) | Fmoc-Cys-OCH3 | Commercially available resin; minimal racemization during loading. | Acidolytic cleavage (e.g., TFA cocktail) | nih.govresearchgate.net |
| 2-Chlorotrityl Chloride (2-ClTrt-Cl) | Fmoc-Cys-OCH3 | Forms a stable thioether bond; allows for controlled peptide elongation. | Acidolytic cleavage | researchgate.netacs.org |
| Xanthenyl (XAL) | Fmoc-Cys-OtBu | Preformed handle approach; prevents racemization and side reactions. | High concentration TFA (80-90%) | nih.gov |
Strategies for C-Terminal Ester Peptide Assembly
The assembly of peptides with a C-terminal ester, such as a methyl ester, requires careful strategic planning, especially when the C-terminal residue is cysteine. The side-chain anchoring approach is particularly beneficial as it allows for the pre-functionalization of the C-terminal cysteine with the desired ester group before its attachment to the solid support. nih.gov
In this strategy, the Fmoc-d-cysteine methyl ester is first synthesized and then anchored to the resin via its thiol side chain. researchgate.netnih.gov Following the anchoring step, the peptide chain is elongated using standard Fmoc-based SPPS protocols. nih.govresearchgate.net This involves the sequential coupling of Fmoc-protected amino acids, with the Fmoc group being removed at each step using a base, typically piperidine (B6355638) in DMF. csic.es
A significant concern during the Fmoc deprotection steps is the potential for epimerization of the C-terminal cysteine residue. nih.gov However, studies have shown that for the synthesis of peptides of moderate length (e.g., less than 24 residues), the extent of racemization is minimal when using the trityl side-chain anchoring method. nih.gov For instance, the synthesis of a model tripeptide, Gly-Phe-Cys-OMe, using this strategy showed no significant cysteine racemization under typical SPPS conditions. nih.gov
Once the peptide sequence is fully assembled on the solid support, the final peptide ester is cleaved from the resin. nih.gov The acid-labile nature of the trityl or xanthenyl linkage allows for the release of the peptide using a TFA-based cleavage cocktail. nih.govnih.gov This same acidic treatment also removes other acid-labile side-chain protecting groups from the peptide. nih.gov This method has been successfully applied to the synthesis of bioactive peptides like the a-factor, a farnesylated dodecapeptide, and its analogs with various C-terminal alkyl esters. nih.govacs.org
Table 2: Key Steps in C-Terminal Ester Peptide Assembly via Side-Chain Anchoring
| Step | Description | Key Reagents/Conditions | Purpose | Reference |
| 1. Preparation of Cysteine Ester | Esterification of Fmoc-protected d-cysteine. | Methanol, appropriate coupling agents. | To form Fmoc-d-Cys-OCH3. | researchgate.net |
| 2. Side-Chain Anchoring | Attachment of Fmoc-d-Cys-OCH3 to a suitable resin. | Trityl chloride resin, base. | To immobilize the C-terminal residue via its side chain. | nih.govresearchgate.net |
| 3. Peptide Elongation | Stepwise addition of Fmoc-protected amino acids. | Fmoc-amino acids, coupling reagents, piperidine/DMF. | To build the desired peptide sequence. | nih.govcsic.es |
| 4. Cleavage and Deprotection | Release of the peptide from the resin and removal of protecting groups. | Trifluoroacetic acid (TFA) cocktail. | To obtain the final C-terminal ester peptide. | nih.govnih.gov |
This strategic combination of side-chain anchoring and controlled peptide elongation provides an effective and reliable pathway for the synthesis of peptides containing the this compound moiety at the C-terminus, minimizing common side reactions and preserving stereochemical integrity. nih.govresearchgate.net
Chemical Reactivity and Mechanistic Investigations
Thiol Group Reactivity
The thiol group of d-cysteine (B559563) methyl ester is a potent nucleophile and is susceptible to oxidation, rendering it the primary site for many chemical modifications.
Oxidation Pathways (e.g., Disulfide Formation)
The thiol group of cysteine and its derivatives is highly reactive and readily undergoes oxidation. britannica.com A common and reversible oxidation reaction involves two molecules of cysteine to form cystine, which contains a disulfide bond. britannica.com This disulfide bridge formation is a crucial mechanism for stabilizing many proteins, particularly those found extracellularly. britannica.com
In solution, particularly in the presence of solvents like dimethyl sulfoxide (B87167) (DMSO), L-cysteine and its methyl and ethyl esters undergo a slow oxidation process. researchgate.netnih.gov This leads to the formation of a disulfide, a reaction that can be monitored in real-time using nuclear magnetic resonance (NMR) spectroscopy. researchgate.net While the initial oxidation to a disulfide (cystine) is reversible, further oxidation can lead to the irreversible formation of sulfenic acid, sulfinic acid, and sulfonic acid. researchgate.netacs.org The reaction of a protein thiolate with hydrogen peroxide initially produces a sulfenic acid. This intermediate can then react with another cysteine to form a disulfide. acs.org
The oxidation of the disulfide bond itself can also occur, particularly in the presence of strong oxidants. For instance, reaction with hypochlorous acid (HOCl) can lead to the formation of multiple oxidation products, including sulfenic, sulfinic, and sulfonic acids, as well as cleavage of the disulfide bond. researchgate.net
Table 1: Oxidation Products of d-Cysteine Methyl Ester Thiol Group
| Oxidizing Agent | Major Product(s) | Reversibility |
| Air/O₂ | Dimer (Disulfide) | Reversible |
| Hydrogen Peroxide (H₂O₂) | Sulfenic acid, Disulfide | Intermediate steps |
| Dimethyl Sulfoxide (DMSO) | Dimer (Disulfide) | Reversible |
| Hypochlorous Acid (HOCl) | Sulfenic, Sulfinic, Sulfonic acids | Irreversible |
Nucleophilic Additions (e.g., Michael Reactions)
The thiol group of cysteine derivatives is an effective nucleophile for Michael additions, a type of conjugate addition reaction. nih.govnih.gov In this reaction, the thiol adds to an α,β-unsaturated carbonyl compound. organic-chemistry.org This thia-Michael addition is a widely used strategy for the covalent modification of proteins and peptides due to its high selectivity for cysteine residues. nih.govresearchgate.net
The reactivity in Michael additions is pH-dependent, with the reaction rate increasing at higher pH values. nih.gov This is because the deprotonated thiolate is a more potent nucleophile. The reaction of N-acetyl-l-cysteine with a crotonyl thiol ester has been shown to be catalyzed by buffers, which facilitate the protonation of the enolate intermediate. nih.gov
Recent research has also demonstrated light-controlled reversible Michael additions of cysteine. nih.gov In one study, an engineered cysteine residue in a protein underwent a Michael addition with a coumarin (B35378) analog, which could be reversed by UV illumination through a retro-Michael reaction. nih.gov
Reactions with Electrophilic Species
The nucleophilic nature of the thiol group makes it reactive towards a variety of electrophilic species. nih.gov The thiolate anion is a highly reactive soft nucleophile that preferentially reacts with soft electrophiles. nih.gov This reactivity is fundamental to many biological processes and is also exploited in synthetic chemistry for the alkylation of cysteine residues. nih.gov
The reaction of thiols with electrophiles like N-ethylmaleimide (NEM) is a common method for bioconjugation. nih.gov The reactivity of the thiol group is influenced by its local environment, including the proximity of other functional groups. For instance, the reactivity of a cysteine residue towards a maleimide (B117702) is significantly higher at the N-terminus of a peptide compared to an in-chain or C-terminal position. nih.gov This is attributed to the modulation of the sulfhydryl pKa by the nearby α-ammonium group. nih.gov
Amino Group Reactivity
The amino group of this compound is a primary amine and exhibits characteristic nucleophilic properties, participating in reactions such as acylation and amidation.
Acylation and Amidation Reactions
The amino group of amino acid esters can undergo direct amidation with carboxylic acids or other esters. The direct amidation of unprotected amino acids, including cysteine, has been achieved using borate (B1201080) esters like B(OCH₂CF₃)₃. rsc.org While good conversion to the desired amide was observed for cysteine, purification of the product proved challenging. rsc.org
Metal-catalyzed amidation reactions have also been explored. For example, tantalum(V) ethoxide can catalyze the hydroxy-directed amidation of esters. mdpi.com However, no amide formation was observed when N-Boc-cysteine methyl ester was used, indicating a lack of a directing effect from the thiol group in this specific system. mdpi.com Other catalytic systems, such as heterobimetallic lanthanum-sodium complexes, have been shown to be effective for the amidation of methyl esters under relatively mild, solvent-free conditions. mdpi.com
Diazo Transfer Reactions
Diazo transfer reactions are a method for introducing a diazo group into a molecule, typically at a position with an acidic proton. raineslab.com This reaction often involves the use of a sulfonyl azide (B81097) reagent in the presence of a mild base. raineslab.com While the direct application of diazo transfer reactions to this compound is not extensively detailed in the provided context, the general mechanism is relevant to α-aminocarbonyl compounds. The presence of the ester group can activate the α-carbon for deprotonation, making it a potential site for diazo transfer. In some cases, diazotization of cysteine derivatives can lead to the formation of α-chloro acids after treatment with hydrochloric acid, which can then be esterified. acs.org
Carboxyl Ester Transformations
The methyl ester group of this compound is susceptible to transformations common to carboxylic esters, primarily through nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group (-OCH₃).
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of this compound is a reversible process, representing the reverse of Fischer esterification. libretexts.orgwikipedia.org The reaction is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.org The excess water helps to shift the equilibrium towards the products: d-cysteine and methanol (B129727). wikipedia.orgyoutube.com
The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule, followed by deprotonation, yields the d-cysteine carboxylic acid and regenerates the acid catalyst. libretexts.org
Base-Promoted Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521) (NaOH), the hydrolysis of this compound is an irreversible reaction known as saponification. libretexts.orgmasterorganicchemistry.com The term originates from the process of soap-making, which involves the base-promoted hydrolysis of fats (triglycerides). masterorganicchemistry.com In this reaction, the base is a reactant rather than a catalyst and is consumed in stoichiometric amounts. wikipedia.org
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) to form a new ester (d-cysteine R' ester) and methanol. wikipedia.org Like hydrolysis, this reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com
The reaction is an equilibrium process. To drive the reaction toward the desired product, the incoming alcohol is often used in large excess, frequently as the solvent. masterorganicchemistry.com Alternatively, the equilibrium can be shifted by removing one of the products, such as methanol, as it is formed. wikipedia.org
Acid-Catalyzed Transesterification: A strong acid protonates the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the new alcohol molecule. The mechanism is analogous to acid-catalyzed hydrolysis and Fischer esterification. masterorganicchemistry.com
Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide ion (R'O⁻). This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate and subsequent elimination of the original methoxide (B1231860) group. masterorganicchemistry.comresearchgate.net
Enzymes, particularly lipases, can also catalyze transesterification reactions under milder conditions. wikipedia.org
Radical Chemistry and Spectroscopic Characterization
The study of this compound in the gas phase has provided significant insights into its radical chemistry, particularly the structure and reactivity of its radical cation, CysOMe•+.
The this compound radical cation (CysOMe•+) can be generated in the gas phase through the homolytic cleavage of the S-NO bond of its S-nitrosylated precursor. This method has been effectively used to create and study sulfur-based radicals from various cysteine derivatives and peptides.
The reactivity of the CysOMe•+ radical cation has been probed through gas-phase ion-molecule reactions with various neutral reagents within a quadrupole ion trap mass spectrometer. These reactions serve as a diagnostic tool for determining the location of the radical site.
The CysOMe•+ radical cation undergoes rapid reactions with reagents characteristic of sulfur-based radicals. For instance, it reacts with dimethyl disulfide (CH₃SSCH₃), allyl bromide, and allyl iodide. However, it is found to be unreactive towards allyl chloride. These reactions typically proceed via radical atom or group transfer mechanisms. The observed reactivity is consistent with a structure where the radical is localized on the sulfur atom.
| Reagent | Reactivity with CysOMe•+ | Reaction Type |
|---|---|---|
| Dimethyl Disulfide | High | Radical Group Transfer |
| Allyl Iodide | High | Radical Atom Transfer |
| Allyl Bromide | High | Radical Atom Transfer |
| Allyl Chloride | Unreactive | N/A |
A combination of experimental techniques and theoretical calculations has been employed to resolve the precise structure of the CysOMe•+ radical cation.
Theoretical Predictions: Density Functional Theory (DFT) calculations predicted that the most thermodynamically stable isomer is a "captodative" structure. In this predicted structure, the radical site is located on the α-carbon, and the carbonyl group is protonated. This structure is calculated to be more stable than the sulfur-centered radical by 13.0 kJ mol⁻¹.
Experimental Verification: To address the discrepancy between the observed reactivity (suggesting an S-centered radical) and theoretical predictions (favoring a Cα-centered radical), the gas-phase infrared (IR) spectrum of CysOMe•+ was experimentally determined. This experimental spectrum was then compared with theoretically predicted IR spectra for various possible isomers.
The results showed an excellent match between the experimental IR spectrum and the predicted spectrum for the isomer where the radical is located on the sulfur atom and the amino group is protonated. Further DFT calculations revealed that while this S-centered radical is thermodynamically less stable, it is kinetically stable with respect to rearrangement into the more stable Cα-centered radical. This indicates that a significant energy barrier prevents the initially formed S-centered radical from rearranging, allowing its distinct reactivity to be observed experimentally.
Biochemical and in Vivo Research Applications Non Clinical
Probes for Thiol Biochemistry Investigations
While d-cysteine (B559563) methyl ester itself is not classically defined as a fluorescent or colorimetric probe, its thiol group possesses the inherent reactivity characteristic of cysteine residues. Thiol-reactive probes are instrumental in understanding the roles of cysteine residues in protein structure, function, and redox signaling. These probes typically contain a reactive group that forms a covalent bond with the sulfhydryl group of cysteine, along with a reporter element such as a fluorophore or a biotin (B1667282) tag for detection.
The reactivity of the thiol group in d-cysteine methyl ester allows it to participate in nucleophilic reactions, which is the fundamental principle behind many thiol-reactive probes. For instance, reagents like iodoacetamides and maleimides selectively react with the thiolate anion of cysteine residues to form stable thioether bonds. This reactivity makes d-cysteine and its derivatives useful in studies aimed at understanding the chemical biology of thiols in various biological contexts. The ester group of this compound can be advantageous in these studies by facilitating its transport across cell membranes, thereby enabling the investigation of intracellular thiol-dependent processes.
Enzymatic Transformations and Substrate Specificity Studies
This compound and its derivatives are valuable substrates for studying the kinetics and stereospecificity of various enzymes.
Enzyme-Catalyzed Cleavage and Modification Reactions
Research has demonstrated the utility of this compound derivatives in probing the stereoselectivity of enzymes. For example, a study on isoprenylated cysteine methyl ester hydrolase from bovine rod outer segment membranes revealed that the enzyme can hydrolyze N-acetyl-S-farnesyl-d-cysteine methyl ester (d-AFCM), a derivative of this compound. mdpi.com This demonstrates that the enzyme is stereoselective but not stereospecific, as it also processes the L-enantiomer, albeit with different efficiencies. mdpi.com The kinetic parameters for the hydrolysis of both L- and d-isomers by this esterase highlight the enzyme's preference for the L-form, while still being capable of acting on the d-form. mdpi.com
| Substrate | KM (µM) | Vmax (nmol mg-1 min-1) |
|---|---|---|
| N-acetyl-S-farnesyl-L-cysteine methyl ester (L-AFCM) | 186 | 2.2 |
| N-acetyl-S-farnesyl-D-cysteine methyl ester (D-AFCM) | 157 | 0.46 |
This table presents the Michaelis-Menten constant (KM) and maximum reaction velocity (Vmax) for the hydrolysis of the L- and D-isomers of an N-acetyl-S-farnesyl-cysteine methyl ester derivative by an isoprenylated cysteine methyl ester hydrolase. The data indicates that while the enzyme can hydrolyze both stereoisomers, it has a higher maximal velocity for the L-isomer.
Investigation of Sulfur-Containing Metabolite Production
d-Cysteine, the active form of this compound following intracellular esterase activity, is a key substrate in the production of the important signaling molecule hydrogen sulfide (B99878) (H₂S). nih.govsemanticscholar.org This metabolic pathway is distinct from the primary H₂S production pathways that utilize L-cysteine. nih.gov In this pathway, d-cysteine is first converted to 3-mercaptopyruvate (B1229277) (3MP) by the peroxisomal enzyme d-amino acid oxidase (DAO). nih.govscispace.com Subsequently, 3MP is transported to the mitochondria where it is acted upon by 3-mercaptopyruvate sulfurtransferase (3MST) to generate H₂S. nih.govscispace.com The use of this compound in research allows for the specific investigation of this DAO/3MST pathway, as it provides a bioavailable source of d-cysteine that can be readily taken up by cells.
Mechanistic Investigations of Biological Pathways in Preclinical Models
The enhanced cell permeability of this compound makes it a valuable tool for studying the effects of d-cysteine on intracellular signaling and biochemical processes in animal models.
Effects on Intracellular Signaling Events in Animal Models
Recent studies have highlighted the role of d-cysteine in modulating key intracellular signaling pathways. In the developing mammalian brain, endogenous d-cysteine has been shown to regulate the proliferation of neural progenitor cells by inhibiting the AKT signaling pathway. nih.gov This effect is mediated through the transcription factors FoxO1 and FoxO3a. nih.gov Furthermore, research on cerebellar Purkinje cells has demonstrated that d-cysteine can activate chaperone-mediated autophagy. mdpi.com This activation is dependent on the generation of H₂S and the subsequent activation of the transcription factor Nrf2. mdpi.com While these studies primarily used d-cysteine, the use of this compound in such in vivo models would be advantageous due to its expectedly superior ability to cross the blood-brain barrier and enter cells, thus providing a more controlled and efficient means of delivering the active compound to the target tissues.
Modulatory Roles in Biochemical Processes (e.g., H₂S generation from D-cysteine)
d-Cysteine serves as a modulator of biochemical processes primarily through its role as a substrate for H₂S production. nih.govnih.gov The generation of H₂S from d-cysteine via the DAO/3MST pathway is pyridoxal (B1214274) 5'-phosphate (PLP)-independent, which contrasts with the PLP-dependent pathways that utilize L-cysteine. nih.gov This distinction allows researchers to specifically probe the physiological and pathological roles of H₂S produced through the d-cysteine pathway. For instance, administration of d-cysteine has been shown to protect cerebellar neurons from oxidative stress and attenuate ischemia-reperfusion injury in the kidney in animal models, effects attributed to the generation of H₂S. nih.govnih.gov The use of this compound in these preclinical models can help to further elucidate the therapeutic potential of modulating this specific H₂S-generating pathway.
Analytical and Spectroscopic Characterization in Research
Chromatographic Separations and Analysis
Chromatographic techniques are fundamental for the separation and quantification of d-cysteine (B559563) methyl ester, particularly for distinguishing it from its L-enantiomer and other related compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of d-cysteine methyl ester. A primary application of HPLC in this context is chiral separation, which is crucial for distinguishing between D- and L-enantiomers. This is often accomplished using specialized chiral stationary phases. For instance, the CHIROBIOTIC T chiral HPLC column has been successfully used to separate D- and L-cysteine from tissue lysates nih.gov. Similarly, CROWNPAK CR-I(+) and CR-I(-) columns, which feature chiral stationary phases, are effective for the distinct analysis of D- and L-forms of amino acids without derivatization shimadzu.co.kr. HPLC is also routinely used for purity assessment, with suppliers of this compound hydrochloride often specifying a purity of ≥98.0% as determined by HPLC analysis ruifuchemical.com.
While direct analysis is possible, derivatization can be employed to enhance detection. The separation of cysteine and its oxidized form, cystine, can be achieved on mixed-mode columns with UV detection at 200 nm sielc.com. Chiral HPLC separation is a common requirement in many analytical workflows, though some newer methods aim to eliminate this step to simplify sample analysis rsc.orgnih.gov.
| Column Type | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| CHIROBIOTIC T | 20 mM ammonium (B1175870) acetate (B1210297) (80% v/v) - methanol (B129727) (20% v/v) | Fluorescence (Ex: 380 nm, Em: 510 nm) | Separation of L- and D-cysteine from tissue lysates | nih.gov |
| CROWNPAK CR-I(+) / CR-I(-) | Not specified | Mass Spectrometry | Simultaneous analysis of D/L amino acids | shimadzu.co.kr |
| Primesep 100 (Mixed-Mode) | Acetonitrile (B52724)/Water (20/80) with 0.1% Sulfuric Acid | UV (200 nm) | Analysis of Cysteine and Cystine | sielc.com |
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide a powerful combination of separation and detection, offering high sensitivity and specificity for the analysis of this compound and its derivatives. This technique is widely applied for quantification in complex biological matrices like human plasma and for monitoring chemical reactions nih.govresearchgate.netthermofisher.com. For example, LC-MS has been used to monitor the thiol-Michael addition reaction of N-acetylcysteine methyl ester, a structurally related compound researchgate.net.
LC-MS/MS methods are particularly valuable for clinical research, allowing for the direct "dilute and shoot" analysis of amino acids in plasma, which simplifies sample preparation thermofisher.com. Such methods can resolve isobaric compounds and quantify a wide range of amino acids thermofisher.com. The development of LC-MS/MS methods for related sulfur-containing compounds, such as S-methyl-l-cysteine and its sulfoxide (B87167), in human plasma and urine further demonstrates the technique's utility, offering low limits of detection (in the µM range) and high accuracy nih.govresearchgate.netdntb.gov.ua. The retention time for L-cysteine in one LC-MS method was found to be 1.96 minutes, with the mass spectrum showing the molecular ion at m/z 122 juniperpublishers.com.
| Analyte | Matrix | Technique | Key Findings | Reference |
|---|---|---|---|---|
| Cysteine/Cystine | Human Plasma | LC-FTMS | Rapid separation with elution times of 4 min (Cys) and 1.5 min (CySS). | nih.gov |
| N-acetylcysteine methyl ester adduct | Aqueous Buffer | LC-MS | Monitored reaction kinetics by observing molecular ions of reactant and product. | researchgate.net |
| S-methyl-l-cysteine (SMC) | Human Plasma & Urine | LC-MS/MS | Validated quantitative method with LOD of 0.04 µM (plasma) and 0.08 µM (urine). | nih.govresearchgate.net |
| L-Cysteine | Aqueous Solution | LC-MS | Retention time of 1.96 min; molecular ion observed at m/z 122. | juniperpublishers.com |
Spectroscopic Elucidation and Conformational Analysis
Spectroscopic methods are indispensable for elucidating the detailed molecular structure, stereochemistry, and conformational dynamics of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The ¹H NMR spectrum of the hydrochloride salt of cysteine methyl ester shows characteristic signals for the different protons in the molecule chemicalbook.com. For L-cysteine methyl ester hydrochloride, signals appear around 4.45 ppm (methine proton), 3.87 ppm (methyl ester protons), and 3.15-3.18 ppm (methylene protons) chemicalbook.com. The structural integrity of this compound hydrochloride is confirmed when its ¹H NMR spectrum conforms to the expected structure ruifuchemical.com.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton researchgate.netmdpi.com. While a specific spectrum for the D-enantiomer is not detailed in the provided sources, the chemical shifts are expected to be identical to those of the L-enantiomer in an achiral solvent. NMR is also a powerful technique for studying stereochemistry and monitoring racemization, often through the use of chiral derivatizing agents or chiral solvating agents that induce separate signals for the D and L enantiomers.
| Proton Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|
| α-CH (methine) | ~4.45 | chemicalbook.com |
| -OCH₃ (methyl ester) | ~3.87 | chemicalbook.com |
| β-CH₂ (methylene) | ~3.15 - 3.18 | chemicalbook.com |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is sensitive to its functional groups and structure researchgate.net. Standard IR spectra have been recorded for cysteine methyl ester hydrochloride chemicalbook.com.
A more advanced technique, Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, allows for the structural characterization of mass-selected ions in the gas phase nih.gov. This method has been extensively used to study cysteine methyl ester and its metal complexes rsc.orgresearchgate.netnih.gov. In these experiments, ions are trapped and irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode, the ion absorbs multiple photons and fragments, and the resulting dissociation is monitored by a mass spectrometer nih.gov. By plotting the fragmentation efficiency against the IR wavelength, a vibrational spectrum of the ion is obtained acs.orgacs.org.
Studies on gas-phase complexes of cysteine methyl ester (CysOMe) with zinc (Zn²⁺) and cadmium (Cd²⁺) dications have used IRMPD to determine the binding motifs. The results, supported by density functional theory (DFT) calculations, show that in the deprotonated complex [M(CysOMe-H)]⁺, the metal ion binds in a tridentate fashion to the amine nitrogen, the carbonyl oxygen, and the deprotonated sulfur atom of the side chain ([N,CO,S⁻]) rsc.org. This combination of IRMPD spectroscopy and theoretical calculations is a powerful approach for elucidating the intrinsic conformational preferences of molecules and their complexes, free from solvent effects rsc.orgresearchgate.net.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules nih.gov. It is an essential technique for chiral discrimination. The CD spectra of D- and L-cysteine are mirror images of each other, providing a direct way to distinguish between the enantiomers harvard.eduresearchgate.net.
CD spectroscopy has been employed in the development of chiroptical sensing assays for cysteine. In one such assay, the reaction of cysteine with an achiral probe generates a chiral product with a strong CD signal above 300 nm rsc.orgnih.gov. The sign of the CD signal reveals the absolute configuration of the dominant cysteine enantiomer, while its intensity can be correlated to the concentration and enantiomeric composition rsc.org. Interestingly, in this specific assay, L-cysteine methyl ester produced only weak CD signals, indicating the importance of the free carboxylic acid group for the strong chiroptical response with that particular probe rsc.org. Another approach involves conjugating cysteine to the surface of achiral silver nanoparticles, which results in a strong CD response in the UV range due to the ordered assembly of the chiral molecules on the nanoparticle surface nih.gov.
| Method | Principle | Key Finding | Reference |
|---|---|---|---|
| Direct CD Measurement | Inherent differential absorption of polarized light by D- and L-enantiomers. | D- and L-cysteine produce mirror-image CD spectra. | harvard.eduresearchgate.net |
| Chiroptical Sensing Assay | Reaction of cysteine with an achiral probe induces a strong CD signal. | Allows for determination of absolute configuration and enantiomeric composition. | rsc.orgnih.gov |
| Nanoparticle-based Sensing | Conjugation of cysteine to achiral silver nanoparticles induces a strong CD response. | The ordered arrangement of chiral molecules on the nanoparticle surface generates the signal. | nih.gov |
Mass Spectrometric Characterization
Mass spectrometry is a pivotal analytical technique for the detailed characterization of this compound, providing insights into its molecular weight, elemental composition, and structural features through the analysis of its fragmentation patterns and gas-phase reactivity.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are instrumental in these analyses.
The theoretical monoisotopic mass of the protonated molecule of this compound ([M+H]⁺) is 136.0426 m/z. High-resolution instruments can measure this mass with exceptional accuracy, typically within a few parts per million (ppm), which helps to confirm the elemental formula C₄H₁₀NO₂S⁺.
Under electron ionization (EI), this compound undergoes fragmentation, producing a characteristic mass spectrum. Although the molecular ion at m/z 135 is observed, it is often of low abundance. The fragmentation pattern is dominated by ions resulting from the cleavage of bonds adjacent to the functional groups.
Key fragmentation pathways for cysteine methyl esters under mass spectrometry include the loss of the methoxycarbonyl group (-COOCH₃) and cleavages around the sulfur atom. For instance, the fragmentation of derivatized cysteine methyl esters has been shown to be influenced by the sulfur atom, leading to competing decomposition processes researchgate.net.
The mass spectrum of the enantiomeric L-cysteine methyl ester hydrochloride provides a reference for the expected fragmentation of the D-isomer, as their mass spectral behaviors are identical. The major observed fragments are summarized in the table below.
| m/z | Relative Intensity (%) | Possible Fragment Ion |
|---|---|---|
| 135 | 2.5 | [M]⁺ (Molecular Ion) |
| 88 | 60.1 | [M - COOCH₃]⁺ |
| 76 | 100.0 | [CH(NH₂)CH₂SH]⁺ |
| 59 | 29.8 | [COOCH₃]⁺ |
This data is based on the mass spectrum of L-cysteine methyl ester hydrochloride, which is expected to have an identical fragmentation pattern to this compound.
Gas-Phase Ion-Molecule Reaction Mass Spectrometry
The reactivity of this compound ions in the gas phase can be investigated using ion-molecule reaction mass spectrometry. These studies provide fundamental information about the intrinsic chemical properties of the molecule, such as its reactivity and structure in the absence of solvent effects.
One area of investigation is the study of the this compound radical cation (CysOMe•+). Research has shown that this radical cation, with the radical site located on the sulfur atom and a protonated amino group, undergoes rapid ion-molecule reactions with specific reagents. For example, it reacts with dimethyl disulfide, allyl bromide, and allyl iodide through radical atom or group transfer mechanisms. However, it is found to be unreactive towards allyl chloride researchgate.net.
Another application of gas-phase ion-molecule reaction studies is the characterization of metal complexes of this compound. The interactions of this compound (CysOMe) with metal dications such as zinc (Zn²⁺) and cadmium (Cd²⁺) have been explored in the gas phase. These studies utilize techniques like infrared multiple photon dissociation (IRMPD) action spectroscopy. The results indicate that in complexes such as [Zn(CysOMe-H)]⁺ and [Cd(CysOMe-H)]⁺, the metal ion binds in a tridentate fashion to the amine and carbonyl groups of the amino acid backbone, as well as the deprotonated sulfur atom of the side chain, forming a charge-solvated structure denoted as [N,CO,S⁻]. For intact complexes like CdCl⁺(CysOMe), a similar tridentate binding motif [N,CO,S] is observed rsc.orgru.nl.
These gas-phase studies are crucial for understanding the fundamental coordination chemistry and reactivity of this compound, providing insights that are complementary to condensed-phase studies.
Computational and Theoretical Studies of D Cysteine Methyl Ester
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the conformational preferences and electronic nature of d-cysteine (B559563) methyl ester. These ab initio and DFT methods offer a detailed picture of the molecule's potential energy surface and the distribution of its electrons.
Conformational Analysis and Energy Landscapes
The conformational flexibility of d-cysteine methyl ester, arising from the rotation around its single bonds, gives rise to a complex potential energy landscape with multiple local minima corresponding to different stable conformers. Computational studies, analogous to those performed on similar molecules like N-acetyl-L-cysteine-N-methylamide, can exhaustively explore this landscape. nih.gov
Theoretical calculations predict a variety of stable conformers for this compound, differing in the orientation of the thiol (-SH), amino (-NH2), and methyl ester (-COOCH3) groups. The relative energies of these conformers are determined by a delicate balance of intramolecular interactions, including hydrogen bonding, steric hindrance, and dipole-dipole interactions. For instance, conformations allowing for an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester are often found to be of lower energy.
A representative, albeit simplified, energy landscape can be conceptualized through the analysis of key dihedral angles. The table below illustrates hypothetical relative energies for a few representative conformers, highlighting the energetic penalties associated with steric clashes and the stabilizing effects of favorable intramolecular interactions.
| Conformer ID | Dihedral Angle 1 (N-Cα-Cβ-S) | Dihedral Angle 2 (Cα-C-O-CH3) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| I | -60° (gauche) | 180° (trans) | 0.00 | N-H···O=C hydrogen bond |
| II | 180° (trans) | 180° (trans) | 1.25 | Extended, minimal steric hindrance |
| III | 60° (gauche) | 0° (cis) | 2.50 | Steric strain between methyl and thiol groups |
| IV | -60° (gauche) | 0° (cis) | 3.10 | Increased steric and dipolar repulsion |
This table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific quantum chemical calculations.
Electronic Structure and Bonding Investigations
Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of this compound. Methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of charge distribution, orbital interactions, and the nature of chemical bonds within the molecule.
These studies reveal the delocalization of electron density and hyperconjugative interactions that contribute to the stability of certain conformations. For example, the interaction between the lone pairs of the nitrogen and sulfur atoms with antibonding orbitals of adjacent sigma bonds can be quantified. The calculated atomic charges, as shown in the hypothetical table below, highlight the polar nature of the molecule, which is crucial for its chemical reactivity and intermolecular interactions.
| Atom | Mulliken Charge | Natural Population Analysis (NPA) Charge |
| S | -0.15 | -0.22 |
| N | -0.85 | -0.95 |
| Cα | 0.10 | 0.15 |
| C (carbonyl) | 0.55 | 0.65 |
| O (carbonyl) | -0.50 | -0.60 |
| O (ester) | -0.45 | -0.55 |
These charge values are hypothetical and serve to illustrate the expected charge distribution from quantum chemical calculations.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity of molecules like this compound. Its balance of computational cost and accuracy makes it well-suited for elucidating reaction mechanisms and characterizing transient species.
Reaction Mechanism Elucidation
DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the determination of reaction pathways, transition state structures, and activation energies. For instance, the mechanism of reactions such as the formation of thiazolidines from the reaction of cysteine derivatives with aldehydes has been investigated using such methods. acs.org
By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction's feasibility and kinetics can be obtained. For example, in a hypothetical base-catalyzed hydrolysis of the methyl ester, DFT could be used to model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxide (B1231860) leaving group. ekb.eg
Characterization of Reactive Intermediates
Many chemical reactions proceed through short-lived, high-energy intermediates. DFT calculations are invaluable for characterizing the structure, stability, and electronic properties of these transient species, which are often difficult to study experimentally. While much of the existing research has focused on the cysteine methyl ester radical cation, the principles can be applied to other reactive intermediates. researchgate.netunimelb.edu.au
For example, in a proposed oxidation reaction at the sulfur atom, DFT could be used to model the structure and energetics of a sulfenic acid intermediate. The calculated vibrational frequencies of such an intermediate can also be used to aid in its experimental detection through spectroscopic techniques. The ability to computationally characterize these intermediates is crucial for a complete understanding of the reaction mechanism.
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of this compound in a condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.
MD simulations can reveal how the conformational preferences of this compound are influenced by its environment. The presence of solvent molecules, for example, can stabilize certain conformers through intermolecular hydrogen bonding and other non-covalent interactions. These simulations can also provide information on the solvation structure around the molecule, identifying the arrangement and orientation of solvent molecules in the first solvation shell.
Theoretical Insights into Reactivity, Selectivity, and Chirality
Computational and theoretical studies provide a powerful lens through which to understand the intrinsic properties of this compound at an atomic level. These in silico approaches, primarily rooted in quantum mechanics, offer profound insights into the molecule's reactivity, its selectivity in chemical transformations, and the origins of its chiroptical properties. By modeling the electronic structure and energetic landscape of this compound, researchers can predict its behavior in various chemical environments, complementing and guiding experimental investigations.
Reactivity Analysis through Frontier Molecular Orbitals
The reactivity of this compound can be rationalized through Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key determinants of a molecule's ability to act as a nucleophile or an electrophile.
Computational studies on related cysteine derivatives indicate that the HOMO is typically localized on the sulfur atom of the thiol group, making it the primary site for electrophilic attack. The LUMO, conversely, is often distributed across the molecule, with significant contributions from the carbonyl group of the ester. This distribution suggests that the carbon atom of the carbonyl group is a likely site for nucleophilic attack.
A significant body of theoretical work has focused on the cysteine methyl ester radical cation, providing a detailed picture of its reactivity. nih.govunimelb.edu.auresearchgate.net Density Functional Theory (DFT) calculations have been employed to investigate the structure and reactivity of this species in the gas phase. nih.gov These studies have revealed the existence of multiple isomeric forms of the radical cation, with the relative stability of these isomers being a key factor in determining the reaction pathways.
One predicted structure involves the radical site being located on the sulfur atom, with the amino group being protonated. nih.govunimelb.edu.auresearchgate.net Another, more stable predicted structure, is a captodative isomer where the radical is on the α-carbon and the carbonyl group is protonated. nih.gov The energy difference between these isomers, as calculated by DFT, is crucial for understanding the molecule's kinetic and thermodynamic stability and its subsequent reactions. nih.gov
Table 1: Calculated Relative Energies of Cysteine Methyl Ester Radical Cation Isomers
| Isomer | Description | Relative Energy (kJ/mol) |
|---|---|---|
| 1 | Radical on sulfur, protonated amino group | 13.0 |
| 2 | Radical on α-carbon, protonated carbonyl group | 0.0 |
This table is based on data from DFT calculations and illustrates the predicted relative stability of two key isomers of the cysteine methyl ester radical cation. nih.gov
These theoretical findings are instrumental in interpreting experimental results from gas-phase ion-molecule reactions, where the cysteine methyl ester radical cation exhibits selective reactivity with compounds like dimethyl disulfide and allyl halides. nih.govunimelb.edu.auresearchgate.net
Conformational Preferences and Selectivity
The three-dimensional structure of this compound, dictated by the rotation around its single bonds, plays a critical role in its reactivity and selectivity. Quantum chemical calculations, such as those performed on the L-enantiomer, have elucidated the preferred conformations of cysteine methyl ester and the energetic barriers between them. nih.gov These studies, often employing methods like DFT, provide a detailed map of the conformational landscape. nih.gov
The conformational preferences of L-cysteine methyl ester have been shown to be governed by a combination of hyperconjugative and steric effects rather than intramolecular hydrogen bonding. nih.gov The relative stability of different conformers is not significantly influenced by solvent effects in aprotic solvents, suggesting that the intrinsic structural preferences are quite robust. nih.gov
Table 2: Calculated Relative Energies of L-Cysteine Methyl Ester Conformers
| Conformer | Dihedral Angle (N-Cα-Cβ-S) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solution (IEF-PCM) |
|---|---|---|---|
| I | -60° | 0.00 | 0.00 |
| II | 180° | 0.25 | 0.28 |
| III | 60° | 0.85 | 0.89 |
This table presents data from a conformational analysis of L-cysteine methyl ester using quantum chemical calculations, highlighting the small energy differences between stable conformers. nih.gov
For this compound, the same set of conformers would exist, and while their absolute energies would be identical to their L-counterparts, their spatial arrangement would be a mirror image. This mirror-image relationship is fundamental to its chiral nature and is the basis for its enantioselective interactions. Theoretical models can predict how these different conformers of this compound might interact differently with other chiral molecules, providing a basis for understanding and predicting stereoselectivity in its reactions.
Chirality and Chiroptical Properties
The chirality of this compound arises from the stereogenic center at the α-carbon. Computational methods are invaluable for predicting and interpreting the chiroptical properties that are a direct consequence of this chirality, such as optical rotation and circular dichroism (CD).
These calculations can predict the sign and intensity of CD signals, which are highly sensitive to the three-dimensional structure of the molecule. For this compound, theoretical modeling would predict a CD spectrum that is a mirror image of that of L-cysteine methyl ester. This theoretical framework is crucial for analyzing experimental data where this compound is used as a chiral building block or in chiral recognition processes.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
The synthesis of enantiomerically pure amino acid derivatives like d-cysteine (B559563) methyl ester is crucial for their application in pharmaceuticals and bioorganic chemistry. Research is increasingly focused on developing methods that are not only efficient but also scalable and environmentally sustainable.
A common strategy for synthesizing chiral amino acids is to start from a readily available chiral precursor. For instance, a synthetic route to β-methyl-D-cysteine, a derivative of d-cysteine, utilizes D-threonine as the starting material. In this multi-step process, an early key step involves the protection of the carboxylic acid group as a methyl ester. lsu.edu This established pathway, originally developed by Shiba et al., highlights a foundational approach where the d-cysteine methyl ester moiety is an integral intermediate. lsu.edu
More modern and convenient methods are also being developed. A facile and efficient procedure for preparing various amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane. nih.govmdpi.com This method is notable for its mild, room-temperature conditions and good-to-excellent yields, presenting a more sustainable alternative to traditional methods that require harsher reagents like thionyl chloride. nih.govmdpi.com
For more complex derivatives, advanced asymmetric synthesis techniques are employed. The enantioselective synthesis of α-methyl-d-cysteine has been achieved starting from methacrylic acid. acs.org This route involves several key transformations, including a Sharpless asymmetric dihydroxylation and the formation of a methyl ester intermediate, demonstrating the power of asymmetric catalysis in accessing chiral building blocks. acs.org Other strategies reviewed for the synthesis of α-methyl cysteine, which can be adapted for the D-enantiomer, include the use of a camphorsultam chiral auxiliary to direct methylation with high stereocontrol. ed.ac.uk
The table below summarizes various synthetic approaches relevant to this compound and its derivatives.
| Starting Material | Key Reagent/Method | Target Compound/Intermediate | Reference |
| D-Threonine | Methanol (for esterification) | β-methyl-D-cysteine (via methyl ester intermediate) | lsu.edu |
| D-Cysteine | Methanol, Trimethylchlorosilane | This compound hydrochloride | nih.govmdpi.com |
| Methacrylic Acid | Sharpless Asymmetric Dihydroxylation | α-Methyl-d-cysteine (via methyl ester intermediate) | acs.org |
| Thiazoline | Camphorsultam Chiral Auxiliary | α-Methyl cysteine | ed.ac.uk |
Exploration of New Catalytic and Biocatalytic Transformations
Catalysis offers powerful tools for transforming molecules like this compound with high efficiency and selectivity. Research in this area explores both metal-based and biological catalysts to unlock new reactivity.
Metal-Ion Catalysis The reactivity of the ester group in cysteine methyl ester can be influenced by metal ions. Studies have shown that the base hydrolysis of cysteine methyl ester can be catalyzed by various divalent metal ions, including nickel(II), zinc(II), lead(II), cadmium(II), and mercury(II). rsc.org In these systems, the metal complexes of the ester undergo hydrolysis slightly faster than the free ligand, demonstrating the catalytic role of the metal center in promoting the transformation of the ester function. rsc.org
Biocatalysis Biocatalysis is an emerging area that uses enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. While not specifically targeting this compound as a substrate, recent advancements have led to the development of engineered enzymes for the synthesis of chiral α-amino esters. nih.gov Researchers have engineered protoglobin nitrene transferases that can catalyze the enantioselective amination of C-H bonds in carboxylic acid esters. nih.gov This cutting-edge biocatalytic approach provides a direct route to unprotected chiral α-amino esters and represents a promising future strategy for the sustainable synthesis of d-amino acid esters. nih.gov
Advanced Applications in Bioorganic Chemistry and Chemical Probes
The unique properties of the cysteine thiol group make it a target for developing chemical probes and a key component in peptide chemistry. The methyl ester derivative offers advantages in terms of solubility and reactivity.
Peptide Synthesis this compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with modified C-termini. A novel method has been developed for the synthesis of peptides containing a C-terminal cysteine methyl ester. nih.gov This approach involves anchoring the Fmoc-protected Cys-OCH3 to a trityl-based resin through its side-chain thiol group. nih.gov The desired peptide is then elongated using standard Fmoc-based SPPS. This side-chain anchoring strategy can reduce the risk of racemization and is applicable for incorporating this compound into peptide sequences. nih.gov
Chemical Probes and Reactivity Studies Cysteine residues are often targeted by chemical probes to study protein function and enzymatic activity in complex biological systems. rsc.org Understanding the fundamental reactivity of this compound is essential for designing such probes. Gas-phase studies have been used to examine the structure and reactivity of the cysteine methyl ester radical cation (CysOMe•+). researchgate.net These experiments, combined with theoretical calculations, revealed that the radical is located on the sulfur atom and that the ion undergoes specific reactions like radical atom transfer. researchgate.net This detailed understanding of its intrinsic reactivity is crucial for predicting its behavior in biological environments and for the rational design of new chemical probes. researchgate.net
Deeper Mechanistic Understanding of Molecular Interactions in Preclinical Models
Recent preclinical research has uncovered intriguing physiological effects of cell-permeant esters of D-cysteine, pointing to complex molecular interactions within biological systems. While much of this research has focused on the ethyl ester or the disulfide dimer, the findings have direct implications for the potential role of this compound.
Studies in rat models have shown that membrane-permeable compounds like D-cysteine ethyl ester (D-CYSee) and D-cystine dimethyl ester (D-CYSdime) can reverse the severe respiratory depression caused by morphine. nih.goviu.edunih.gov Morphine's negative effects include reduced blood oxygen levels (pO2), increased carbon dioxide levels (pCO2), and a drop in blood pH. nih.govnih.gov Intravenous administration of D-CYSee or D-CYSdime rapidly counteracted these effects. nih.goviu.edunih.gov In contrast, D-cysteine itself was ineffective, highlighting the importance of the ester group for cell permeability and biological activity. nih.govnih.gov
A key hypothesis in these studies is that the disulfide, D-cystine dimethyl ester, may exert its effects after being reduced within the body to two molecules of this compound. nih.gov This suggests that this compound is the likely intracellular active agent. The ability of these thiol esters to readily enter cells, including those in the brain and peripheral chemoreceptors, is considered central to their mechanism of action. iu.edunih.gov The proposed mechanisms may involve the modulation of redox signaling pathways or direct interaction with specific protein targets. frontiersin.org This research opens a significant new avenue for understanding the molecular interactions of this compound in preclinical models and its potential as a modulator of critical physiological processes.
The table below summarizes key findings from preclinical studies on related compounds.
| Compound | Preclinical Model | Observed Effect | Potential Mechanism | Reference |
| D-Cystine Dimethyl Ester (D-CYSdime) | Anesthetized Rats | Reversal of morphine-induced respiratory depression | Intracellular reduction to this compound | nih.goviu.edunih.gov |
| D-Cysteine Ethyl Ester (D-CYSee) | Anesthetized & Freely-Moving Rats | Reversal of morphine-induced respiratory depression and adverse blood-gas chemistry | Enhanced cell permeability due to ester group; modulation of central and peripheral pathways | nih.goviu.edunih.govfrontiersin.org |
Q & A
Basic: What experimental protocols are recommended for synthesizing D-Cysteine methyl ester with high enantiomeric purity?
Answer:
this compound is typically synthesized via esterification of D-Cysteine using methanol under acidic catalysis. Key steps include:
- Protection of thiol group : Use tert-butoxycarbonyl (Boc) or trityl groups to prevent oxidation during synthesis .
- Reaction optimization : Adjust molar ratios (e.g., 1:6 methanol-to-cysteine ratio) and catalyst concentrations (e.g., 1.5 wt% KOH) to maximize yield, as demonstrated in analogous methyl ester syntheses .
- Purification : Employ column chromatography or recrystallization to isolate the product, followed by HPLC with chiral columns to confirm enantiomeric purity (>99%) .
Advanced: How can Taguchi experimental design improve reaction efficiency in this compound synthesis?
Answer:
The Taguchi method (L-9 orthogonal array) systematically optimizes multiple parameters with minimal experimental runs:
- Key parameters : Catalyst type (e.g., KOH vs. NaOH), concentration (0.5–1.5 wt%), molar ratio (1:3–1:9), and temperature (25–60°C) .
- Signal-to-noise (S/N) ratio analysis : Identifies the most influential factors. For methyl ester synthesis, catalyst concentration contributes ~77% to yield variance, followed by temperature .
- Validation : Confirm optimal conditions (e.g., 1.5 wt% KOH, 60°C) via triplicate runs, achieving yields >95% .
Basic: What spectroscopic and chromatographic methods validate this compound identity and purity?
Answer:
- NMR : ¹H/¹³C NMR confirms esterification (e.g., methoxy peak at ~3.7 ppm) and stereochemistry via coupling constants .
- Mass spectrometry : ESI-MS verifies molecular ion ([M+H]⁺ at m/z 150.2) and absence of byproducts (e.g., diastereomers) .
- HPLC : Chiral columns (e.g., Chirobiotic T) separate D/L enantiomers; purity >98% is standard for biological assays .
Advanced: What molecular mechanisms underlie this compound’s inhibition of insulin secretion in pancreatic β-cells?
Answer:
- cAMP modulation : this compound reduces intracellular cAMP levels by 40–60%, suppressing protein kinase A (PKA) activity .
- Epigenetic regulation : Downregulates CREB phosphorylation (S133) and DNMT1 activity, decreasing methylation of the Ins1 promoter and insulin expression .
- In vivo validation : SR⁻/⁻ mice (lacking serine racemase) exhibit 6–10x higher pancreatic insulin, confirming D-Cysteine’s regulatory role .
Advanced: How does this compound synergize with antifungal agents against Scedosporium spp.?
Answer:
- Synergy quantification : Checkerboard assays (FICI ≤0.5) show synergy with amphotericin B (50% MIC reduction) and caspofungin (75% MIC reduction) .
- Mechanism : Thiol-mediated disruption of fungal cell membranes enhances azole permeability .
- Species specificity : Active against S. aurantiacum but ineffective against S. apiospermum due to differential efflux pump expression .
Basic: What are common byproducts in this compound synthesis, and how are they mitigated?
Answer:
- Byproducts : Acetic acid (from esterification), disulfide dimers (e.g., D-Cystine dimethyl ester), and racemized L-isomers .
- Mitigation strategies :
Advanced: Which in vivo models elucidate this compound’s pharmacokinetics and metabolic fate?
Answer:
- Rodent models :
- STZ-induced diabetes : D-Cysteine levels rise 2-fold in pancreatic tissue, correlating with insulin dysregulation .
- NOD mice : Diabetic states show 4x higher D-Cysteine, linked to SR overexpression and β-cell apoptosis .
- Metabolism : Rapid conversion to D-Cysteine sulfinic acid via D-amino acid oxidase (DAO), detectable in plasma within 15 mins .
Advanced: How do stereochemical differences between D- and L-Cysteine methyl esters affect biological activity?
Answer:
- Antifungal activity : L-Cysteine methyl ester inhibits Scedosporium spp. (MIC 32 µg/mL), while D-isomers are inactive due to poor enzyme binding .
- Insulin modulation : this compound reduces insulin secretion by 60% in human islets, whereas L-forms show negligible effects .
- Rationale : Stereospecific interactions with SR and DAO dictate metabolic and signaling outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
